N-[(E)-(Cyanoimino)methyl]-N-(4-nitrophenyl)benzamide
Description
N-[(E)-(Cyanoimino)methyl]-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanoimino group and a nitrophenyl group attached to the benzamide core
Properties
CAS No. |
62011-93-2 |
|---|---|
Molecular Formula |
C15H10N4O3 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
N-(cyanoiminomethyl)-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H10N4O3/c16-10-17-11-18(15(20)12-4-2-1-3-5-12)13-6-8-14(9-7-13)19(21)22/h1-9,11H |
InChI Key |
KEMFZIBHMBPTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C=NC#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(Cyanoimino)methyl]-N-(4-nitrophenyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with cyanoacetic acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP). The reaction typically occurs in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent-free methods and the use of microwave irradiation are also explored to reduce environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(Cyanoimino)methyl]-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyanoimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(E)-(Cyanoimino)methyl]-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(Cyanoimino)methyl]-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The cyanoimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, contributing to its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)benzamide: Lacks the cyanoimino group, resulting in different reactivity and applications.
N-(4-aminophenyl)benzamide: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.
N-(4-cyanophenyl)benzamide:
Uniqueness
N-[(E)-(Cyanoimino)methyl]-N-(4-nitrophenyl)benzamide is unique due to the presence of both cyanoimino and nitrophenyl groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
